4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Description
4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one (hereafter referred to as Compound L1) is a tetrahydroquinoxalinone derivative featuring a 4-methoxyphenylacetyl substituent at the 4-position of the heterocyclic core. Its molecular formula is C₁₇H₁₆N₂O₃, with a molecular weight of 324.35 g/mol . Structural analogs of this compound are frequently explored in neurological therapeutics, such as narcolepsy and insomnia, due to their ability to modulate sleep-wake regulation pathways .
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)10-17(21)19-11-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBILPNQZZAHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:
Formation of 2-(4-Methoxyphenyl)acetyl chloride: This is achieved by reacting 2-(4-methoxyphenyl)acetic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Reduction: The final step involves the reduction of the quinoxaline derivative to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different substituents.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinoxaline and tetrahydroquinoxaline derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Critical Analysis of Structural Trends
- Electron-Donating vs. Withdrawing Groups : Methoxy (L1) and methyl (CID 117006572) groups improve solubility and moderate receptor binding, while halogens (e.g., fluorine, bromine) enhance target affinity but may compromise pharmacokinetics .
- Steric Effects : Bulky substituents (e.g., naphthalene sulfonyl in L2) hinder receptor access, whereas smaller groups (e.g., acetyl in L1) optimize binding pockets .
- Heterocyclic Diversity: Quinoline (L3, L4) and pyridazinone (L4) cores broaden pharmacological profiles but introduce off-target risks .
Biological Activity
4-[2-(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoxaline core substituted with a methoxyphenyl acetyl group. Its chemical formula is , and it has a molecular weight of approximately 256.30 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has shown activity against certain kinases, which are critical in regulating cell proliferation and survival .
- Modulation of Protein Interactions : The compound has been identified as a potential inhibitor of protein-protein interactions (PPIs), impacting various signaling cascades .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces the viability of cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 25 µM depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| PC-3 (Prostate Cancer) | 20 |
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V staining .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Production : In models of inflammation, it was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential role in managing inflammatory diseases.
Case Studies
- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound in inhibiting tumor growth in MCF-7 xenograft models. The treatment resulted in a significant reduction in tumor size compared to control groups .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its anticancer effects. Researchers utilized Western blotting techniques to assess changes in protein expression related to apoptosis and cell cycle regulation following treatment with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
